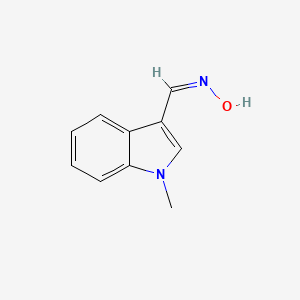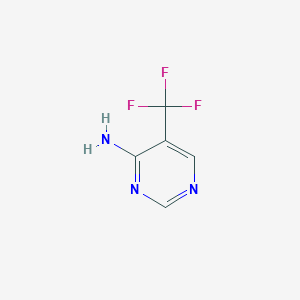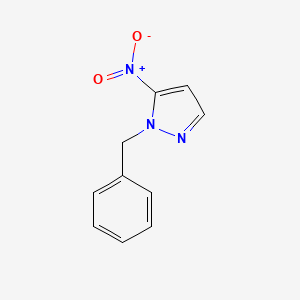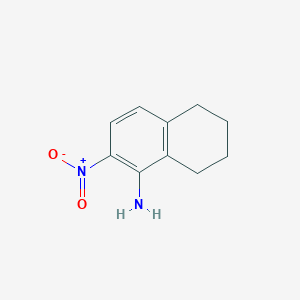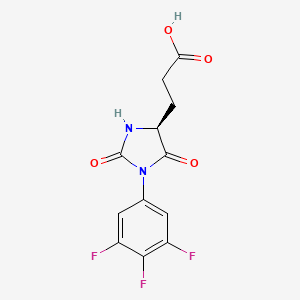
(S)-3-(2,5-dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(2,5-dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl)propanoic acid is a synthetic organic compound that features a trifluorophenyl group attached to an imidazolidinone ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2,5-dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl)propanoic acid typically involves the following steps:
Formation of the Imidazolidinone Ring: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Trifluorophenyl Group:
Attachment of the Propanoic Acid Moiety: The final step involves the coupling of the imidazolidinone intermediate with a propanoic acid derivative using standard peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazolidinone ring or the propanoic acid moiety.
Reduction: Reduction reactions can be used to modify the carbonyl groups within the imidazolidinone ring.
Substitution: The trifluorophenyl group can participate in various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or organolithium compounds are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (S)-3-(2,5-dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl)propanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound could be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its trifluorophenyl group may impart unique biological activity, making it a candidate for further pharmacological studies.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. The imidazolidinone ring is a common motif in many bioactive molecules, suggesting that this compound could serve as a scaffold for drug development.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, polymers, or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The trifluorophenyl group could enhance binding affinity or selectivity for certain molecular targets, while the imidazolidinone ring might stabilize the compound’s conformation.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(2,5-dioxo-1-phenylimidazolidin-4-yl)propanoic acid: Lacks the trifluorophenyl group, which may result in different chemical and biological properties.
(S)-3-(2,5-dioxo-1-(4-fluorophenyl)imidazolidin-4-yl)propanoic acid: Contains a single fluorine atom instead of three, potentially altering its reactivity and biological activity.
(S)-3-(2,5-dioxo-1-(3,4-difluorophenyl)imidazolidin-4-yl)propanoic acid: Has two fluorine atoms, which might affect its properties differently compared to the trifluorophenyl derivative.
Uniqueness
The presence of the trifluorophenyl group in (S)-3-(2,5-dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl)propanoic acid makes it unique among similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable target for further research and development.
Properties
IUPAC Name |
3-[(4S)-2,5-dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O4/c13-6-3-5(4-7(14)10(6)15)17-11(20)8(16-12(17)21)1-2-9(18)19/h3-4,8H,1-2H2,(H,16,21)(H,18,19)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPGPQOKYIZYTR-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)N2C(=O)C(NC2=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1F)F)F)N2C(=O)[C@@H](NC2=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
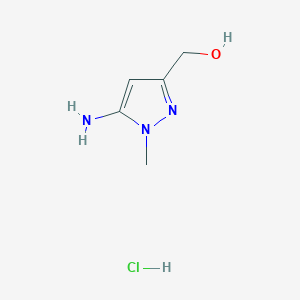
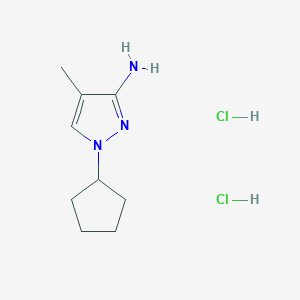
![Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride hydrochloride](/img/structure/B8007053.png)
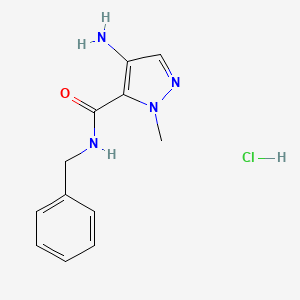
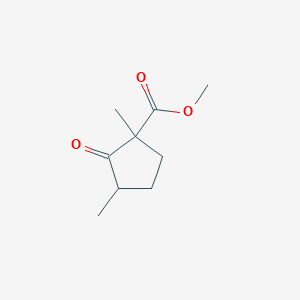
![5-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8007084.png)
![4-(3-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B8007093.png)
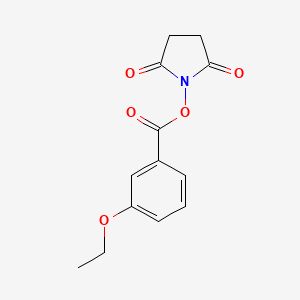
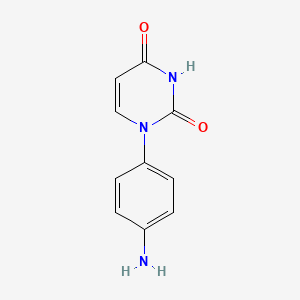
![(2E)-6-hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B8007114.png)
